molecular formula C17H12ClN5O3S2 B1256838 (6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No. B1256838
M. Wt: 433.9 g/mol
InChI Key: AXOJXUIKVYEEHL-SKGSMITLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[1-(2-chlorophenyl)-2-pyrrolyl]methylidene]-5-imino-3-methylsulfonyl-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one is a member of pyrroles.

Scientific Research Applications

Synthesis and Derivative Formation

  • Compounds related to the chemical structure of (6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one have been studied for their synthesis and derivative formation. For instance, Kukaniev et al. (1999) described the reaction of similar thiadiazolo pyrimidinones with aromatic and heterocyclic aldehydes to yield various condensation products (Kukaniev et al., 1999).

Biological Activity

  • Various derivatives of thiadiazolo pyrimidinones have been explored for their potential biological activities. For example, Selvam et al. (2012) synthesized and evaluated derivatives for antinociceptive and anti-inflammatory properties, highlighting the potential therapeutic uses of these compounds (Selvam et al., 2012).

Antimicrobial and Anticancer Properties

  • Research has also focused on the antimicrobial and anticancer properties of thiadiazolo pyrimidinone derivatives. Studies like those conducted by Maddila et al. (2016) and Hafez et al. (2016) demonstrate the synthesis of these compounds and their efficacy in in vitro tests against various bacterial and cancer cell lines (Maddila et al., 2016), (Hafez et al., 2016).

Chemical Synthesis and Applications

  • The chemical synthesis and applications of related compounds have been explored in several studies. For instance, Wermann et al. (2002) discussed the synthesis of azole-substituted guanidines and bis(azolyl)alkanes, demonstrating the versatility in chemical synthesis of these compounds (Wermann et al., 2002).

Herbicidal Activity

  • Some derivatives of thiadiazolo pyrimidinones have been examined for their potential herbicidal activity. Duan et al. (2010) synthesized a series of thiadiazolopyrimidine derivatives, finding that they exhibited moderate inhibitory activities against various weeds (Duan et al., 2010).

properties

Product Name

(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Molecular Formula

C17H12ClN5O3S2

Molecular Weight

433.9 g/mol

IUPAC Name

(6Z)-6-[[1-(2-chlorophenyl)pyrrol-2-yl]methylidene]-5-imino-3-methylsulfonyl-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H12ClN5O3S2/c1-28(25,26)17-21-27-16-20-15(24)11(14(19)23(16)17)9-10-5-4-8-22(10)13-7-3-2-6-12(13)18/h2-9,19H,1H3/b11-9-,19-14?

InChI Key

AXOJXUIKVYEEHL-SKGSMITLSA-N

Isomeric SMILES

CS(=O)(=O)C1=NSC2=NC(=O)/C(=C\C3=CC=CN3C4=CC=CC=C4Cl)/C(=N)N21

SMILES

CS(=O)(=O)C1=NSC2=NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4Cl)C(=N)N21

Canonical SMILES

CS(=O)(=O)C1=NSC2=NC(=O)C(=CC3=CC=CN3C4=CC=CC=C4Cl)C(=N)N21

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 3
(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 4
(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
Reactant of Route 5
(6Z)-6-{[1-(2-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-imino-3-(methylsulfonyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

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